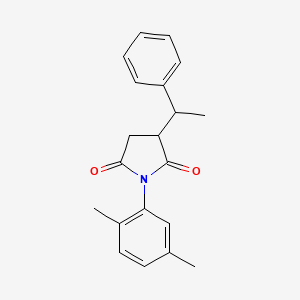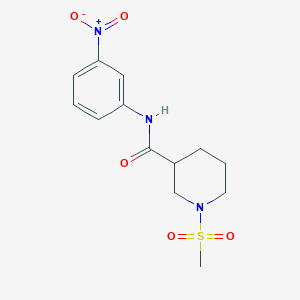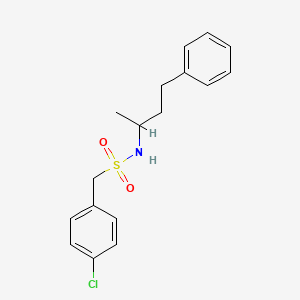![molecular formula C17H24N2O2S B4195163 N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide](/img/structure/B4195163.png)
N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide
Vue d'ensemble
Description
N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor subtype 1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction. In
Mécanisme D'action
N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide acts as a competitive antagonist of the CRF receptor subtype 1, which is widely distributed in the brain and plays a key role in the stress response. By blocking the binding of CRF to its receptor, N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide reduces the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the release of stress hormones, such as cortisol. This leads to a reduction in anxiety-like behavior and depressive symptoms.
Biochemical and Physiological Effects:
N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce the expression of CRF mRNA in the hypothalamus and amygdala, as well as the release of CRF in the central nucleus of the amygdala. Moreover, N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is involved in the regulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide in lab experiments is its high selectivity for the CRF receptor subtype 1, which reduces the risk of off-target effects. Moreover, N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide has good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, one limitation of using N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For research on N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide include investigating its potential use in addiction and obesity, as well as elucidating the molecular mechanisms underlying its therapeutic effects.
Applications De Recherche Scientifique
N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide has been widely used in scientific research to investigate the role of CRF receptor subtype 1 in various physiological and pathological conditions. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical models. Moreover, N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide has been used to study the involvement of CRF in stress-related disorders, such as post-traumatic stress disorder (PTSD) and major depression.
Propriétés
IUPAC Name |
N-[1-(cyclopentylamino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-22-12-11-15(17(21)18-14-9-5-6-10-14)19-16(20)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSGWIYLXEVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1CCCC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(cyclopentylamino)carbonyl]-3-(methylthio)propyl]benzamide (non-preferred name) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4195085.png)

![4-(4-benzyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4195098.png)
![3-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4195105.png)
![1-phenyl-2-[(3-phenyl-2-propyn-1-yl)amino]-1-propanol hydrochloride](/img/structure/B4195123.png)

![N,N'-bis{4-[(cyclohexylamino)carbonyl]phenyl}malonamide](/img/structure/B4195141.png)


![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195172.png)

![N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4195177.png)

![4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4195190.png)